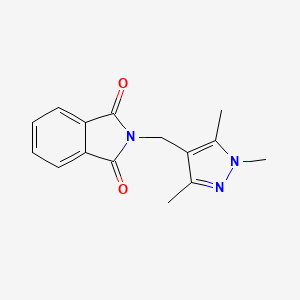

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

説明

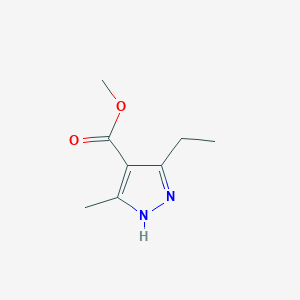

The compound “2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to it. Additionally, it has an isoindoline-1,3-dione group, which is a bicyclic structure containing a benzene ring fused to a 2-pyrrolidinone .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The pyrazole ring is likely to contribute to the compound’s polarity, while the isoindoline-1,3-dione could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic heterocycle, might undergo electrophilic substitution reactions. The carbonyl groups in the isoindoline-1,3-dione moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of polar functional groups and an aromatic ring could influence its solubility, boiling point, melting point, and other physical and chemical properties .科学的研究の応用

Corrosion Inhibition

One study explored the synthesis of novel aza-pseudopeptides, including derivatives similar to the specified compound, and evaluated their efficacy as corrosion inhibitors for mild steel in acidic conditions. These compounds exhibited significant inhibition efficiencies, acting as mixed-type inhibitors and adhering to the Langmuir isotherm model for adsorption (Chadli et al., 2017).

Antimicrobial Activity

Another research focus has been on the antimicrobial properties of isoindoline-1,3-dione derivatives. A study synthesized new phthalimido derivatives, demonstrating broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Lamie, 2008).

Catalysis and Material Science

Research on 2-aminoisoindoline-1,3-dione-functionalized magnetic nanoparticles highlighted their use as reusable catalysts for synthesizing 4H-pyran derivatives through multicomponent reactions. This demonstrates an environmentally friendly, efficient, and easy method for compound synthesis with excellent yields (Shabani et al., 2021).

Electroluminescent Materials for OLED Applications

A study investigated pyrazole substituted 1.3-diketones as ligands for Eu(III) ion luminescent complexes, aiming to improve OLED device performance. These complexes showed promising thermal stability, transparency, and solubility, indicating potential for advanced OLED fabrication (Taydakov et al., 2016).

Enzyme Inhibition for Herbicide Development

Research into 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, important for developing herbicides, designed and synthesized new compounds by hybridizing isoindoline-1,3-dione fragments. These compounds demonstrated potent inhibitory activity, offering a promising scaffold for future herbicide development (He et al., 2019).

作用機序

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on the potential antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

特性

IUPAC Name |

2-[(1,3,5-trimethylpyrazol-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-9-13(10(2)17(3)16-9)8-18-14(19)11-6-4-5-7-12(11)15(18)20/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUBLFAAITBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

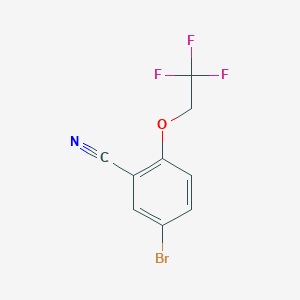

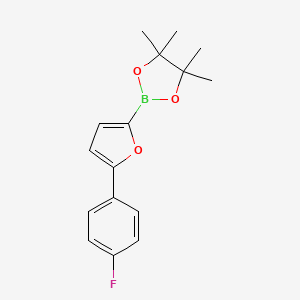

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)

![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)